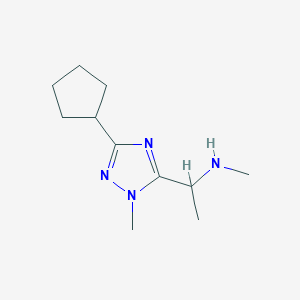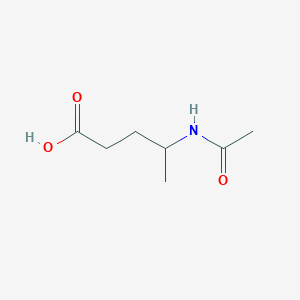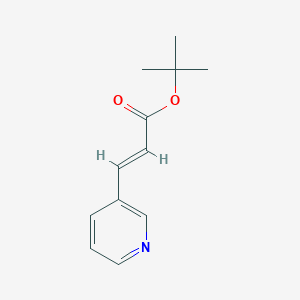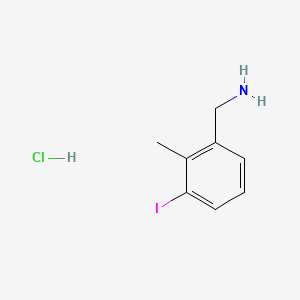
3-Nitro-8-propoxyquinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-8-propoxyquinolin-4-ol is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. The compound features a nitro group at the 3-position, a propoxy group at the 8-position, and a hydroxyl group at the 4-position of the quinoline ring. This unique structure imparts specific chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-8-propoxyquinolin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 8-propoxyquinolin-4-ol using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures to ensure selective nitration at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Nitro-8-propoxyquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate.
Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, sodium hydride.
Major Products Formed:
Reduction of the nitro group: 3-Amino-8-propoxyquinolin-4-ol.
Oxidation of the hydroxyl group: 3-Nitro-8-propoxyquinolin-4-one.
Applications De Recherche Scientifique
3-Nitro-8-propoxyquinolin-4-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a pharmacophore in drug discovery, particularly in the development of antimalarial and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The biological activity of 3-Nitro-8-propoxyquinolin-4-ol is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors involved in critical biological pathways, thereby exerting its pharmacological effects .
Comparaison Avec Des Composés Similaires
3-Nitroquinoline: Lacks the propoxy and hydroxyl groups, making it less versatile in terms of chemical reactivity.
8-Propoxyquinoline: Lacks the nitro and hydroxyl groups, reducing its potential biological activity.
4-Hydroxyquinoline: Lacks the nitro and propoxy groups, limiting its applications in medicinal chemistry.
Uniqueness: 3-Nitro-8-propoxyquinolin-4-ol stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C12H12N2O4 |
|---|---|
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
3-nitro-8-propoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C12H12N2O4/c1-2-6-18-10-5-3-4-8-11(10)13-7-9(12(8)15)14(16)17/h3-5,7H,2,6H2,1H3,(H,13,15) |
Clé InChI |
NZZFDGYSQHLKTK-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=CC2=C1NC=C(C2=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(Dimethylamino)methyl]phenyl}-6-[(4-methylphenoxy)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13479240.png)
![(3R,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13479245.png)




![1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13479277.png)



![Tert-butyl 1,1-dichloro-2-oxo-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B13479301.png)

![{7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride](/img/structure/B13479326.png)
